molecular formula C16H14N4O2S B5826858 N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide

N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide

Cat. No.: B5826858
M. Wt: 326.4 g/mol
InChI Key: OCQHWQQJOOTKPO-UHFFFAOYSA-N
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Description

N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide is a complex organic compound that features a benzoxazole ring fused with a pyridine ring

Preparation Methods

The synthesis of N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction using a pyridine derivative.

    Formation of the Carbamothioyl Group: This involves the reaction of the benzoxazole-pyridine intermediate with thiocarbamoyl chloride.

    Attachment of the Propanamide Group: The final step involves the reaction of the intermediate with propanoyl chloride under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biological Research: It is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide can be compared with other similar compounds such as:

    N-substituted benzoxazole derivatives: These compounds share the benzoxazole core and exhibit similar chemical reactivity and biological activity.

    Pyridine-containing compounds: Compounds with a pyridine ring often have similar electronic properties and can participate in similar types of reactions.

    Carbamothioyl derivatives: These compounds contain the carbamothioyl group and are studied for their potential as bioactive molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-2-14(21)20-16(23)18-11-3-4-13-12(9-11)19-15(22-13)10-5-7-17-8-6-10/h3-9H,2H2,1H3,(H2,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQHWQQJOOTKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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